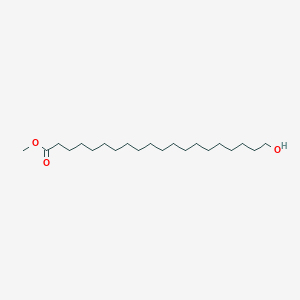
Methyl 20-hydroxyeicosanoate
Vue d'ensemble
Description
Methyl 20-hydroxyeicosanoate is a synthetic ester compound with the molecular formula C21H42O3 and a molecular weight of 342.6 Da . It is primarily used as an internal standard for omega-hydroxy fatty acid studies . This compound is a derivative of eicosanoic acid, specifically modified to include a hydroxyl group at the 20th carbon position, making it a valuable tool in biochemical research.
Applications De Recherche Scientifique
Methyl 20-hydroxyeicosanoate has several applications in scientific research:
Biology: Serves as a reference compound in studies involving lipid metabolism and fatty acid oxidation.
Medicine: Investigated for its potential role in modulating biological pathways related to inflammation and metabolic disorders.
Mécanisme D'action
Target of Action
Methyl 20-hydroxyeicosanoate is primarily used as an internal standard for ω-hydroxy fatty acid studies . The compound’s primary target is the enzyme fatty acid 2-hydroxylase . This enzyme plays a crucial role in the hydroxylation of fatty acids, a process that is essential for the proper functioning of various biological systems.
Mode of Action
It is known to interact with its target, fatty acid 2-hydroxylase, potentially influencing the enzyme’s activity . This interaction may result in changes to the hydroxylation process of fatty acids.
Biochemical Pathways
This compound is involved in the ω-hydroxy fatty acid pathway . By interacting with fatty acid 2-hydroxylase, it may influence the conversion of fatty acids into their corresponding 2-hydroxy fatty acids. These 2-hydroxy fatty acids have various roles in cellular processes, including signal transduction and membrane fluidity.
Pharmacokinetics
It is known to be soluble in ethanol (with warming), which may influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely tied to its influence on the ω-hydroxy fatty acid pathway . By potentially altering the activity of fatty acid 2-hydroxylase, it may impact the production of 2-hydroxy fatty acids and, consequently, affect various cellular processes.
Action Environment
It is known that the compound should be stored at room temperature and that it can be stored for up to 12 months . Additionally, it is recommended that solutions of the compound be prepared and used on the same day to ensure optimal results .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 20-hydroxyeicosanoate is synthesized through esterification of 20-hydroxyeicosanoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester form .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization to achieve high purity levels (>98%) .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 20-hydroxyeicosanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: 20-oxo-eicosanoic acid or 20-carboxy-eicosanoic acid.
Reduction: 20-hydroxy-eicosanol.
Substitution: Various substituted eicosanoates depending on the reagent used.
Comparaison Avec Des Composés Similaires
20-hydroxyeicosanoic acid: The parent compound from which methyl 20-hydroxyeicosanoate is derived.
Methyl 20-oxo-eicosanoate: An oxidized derivative with a ketone group at the 20th position.
Methyl 20-carboxy-eicosanoate: An oxidized derivative with a carboxylic acid group at the 20th position.
Comparison: this compound is unique due to its specific hydroxyl group placement, which imparts distinct chemical and biological properties. Compared to its parent compound, it is more stable and easier to handle in laboratory settings. Its derivatives, such as methyl 20-oxo-eicosanoate and methyl 20-carboxy-eicosanoate, have different reactivity profiles and applications, making this compound a versatile compound in research .
Propriétés
IUPAC Name |
methyl 20-hydroxyicosanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O3/c1-24-21(23)19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22/h22H,2-20H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCHBWCFXPQLRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


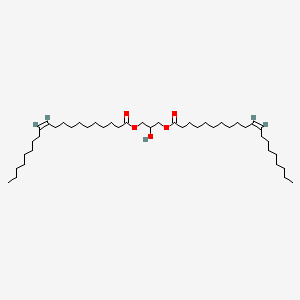

![(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)
![[(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-38-[[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl beta-L-gulopyranoside](/img/structure/B3026238.png)
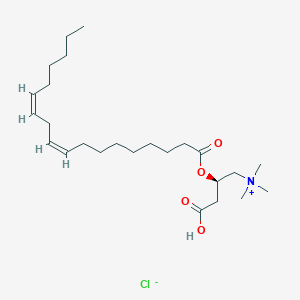

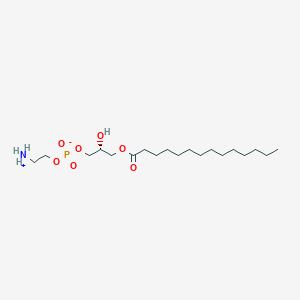
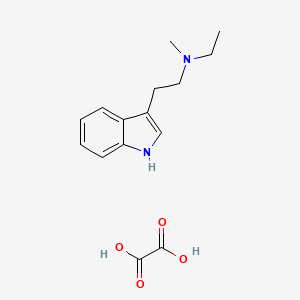
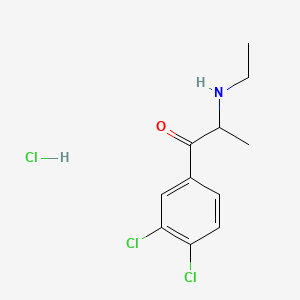

![(7R,13Z,16Z,19Z,21E,23S)-4,23-dihydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium4-oxide,innersalt](/img/structure/B3026251.png)
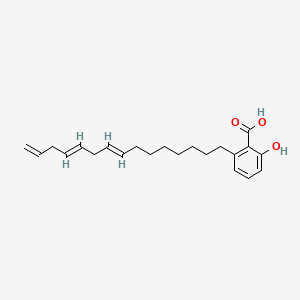
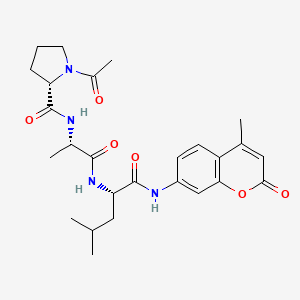
![(4aS,6R,8aS)-3-(methoxy-d3)-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol,monohydrobromide](/img/structure/B3026254.png)
